bPiDI is derived from the modification of existing compounds that interact with nicotinic acetylcholine receptors. Its classification falls under the category of small-molecule antagonists designed to modulate neurotransmitter systems. The compound's structure incorporates multiple dihydropyridine units, which are known for their biological activity, particularly in neuropharmacology .
The synthesis of bPiDI involves several steps that typically include:
The molecular structure of bPiDI consists of a decane backbone with two 3-methyl-5,6-dihydropyridine moieties attached at both ends. This configuration contributes to its biological activity by facilitating interactions with nicotinic receptors.
bPiDI undergoes several key reactions relevant to its function:
The mechanism of action for bPiDI involves:
The physical properties of bPiDI include:
Chemical properties include:
bPiDI has several potential applications in scientific research and therapeutic development:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5